molecular formula C19H22F2N2O2 B6007157 5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol

5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol

Cat. No.: B6007157
M. Wt: 348.4 g/mol
InChI Key: UIYZETAYHWXNDJ-UHFFFAOYSA-N
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Description

5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol is a complex organic compound that features a piperidine ring, a difluoroaniline group, and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and difluoroaniline group are crucial for binding to these targets, which can modulate their activity and lead to various biological effects . The methoxyphenol moiety may also contribute to the compound’s overall pharmacological profile by enhancing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[3-(3,4-Difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol is unique due to the presence of the difluoroaniline group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the methoxyphenol moiety may provide additional pharmacological benefits, such as improved solubility and stability.

Properties

IUPAC Name

5-[[3-(3,4-difluoroanilino)piperidin-1-yl]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O2/c1-25-19-7-4-13(9-18(19)24)11-23-8-2-3-15(12-23)22-14-5-6-16(20)17(21)10-14/h4-7,9-10,15,22,24H,2-3,8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYZETAYHWXNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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